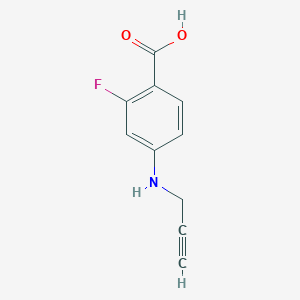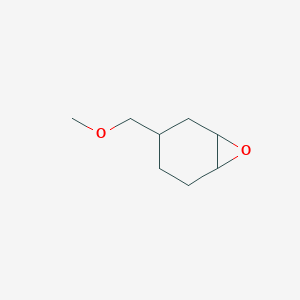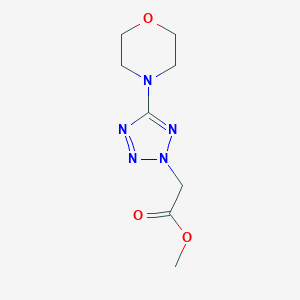![molecular formula C10H19NO3 B063422 Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- CAS No. 161977-65-7](/img/structure/B63422.png)
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic molecules and has shown potential in a wide range of applications.
Mechanism of Action
The mechanism of action of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is not fully understood, but it is believed to act as a nucleophile in many reactions. It has also been shown to be an effective catalyst in certain reactions, further highlighting its potential in organic synthesis.
Biochemical and Physiological Effects:
While Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as a therapeutic agent. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is its versatility in organic synthesis. It can be used to create a wide range of complex organic molecules and has shown potential in various applications. However, its limitations include its potential toxicity and the need for specialized equipment and training to handle it safely.
Future Directions
As Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- continues to be studied, there are many potential future directions for research. Some possible areas of interest include exploring its potential as a therapeutic agent, optimizing its use in organic synthesis, and further investigating its mechanism of action. Additionally, future research may focus on developing safer and more efficient methods for handling and synthesizing this compound.
In conclusion, Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is a unique and versatile compound that has shown potential in a wide range of scientific applications. While more research is needed to fully understand its properties and potential, it is clear that this compound has much to offer in the field of organic synthesis and beyond.
Synthesis Methods
The synthesis of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- can be achieved through a variety of methods. One common method involves the reaction of butadiene monoxide with tert-butylamine in the presence of a catalyst. This results in the formation of the desired compound with a high yield.
Scientific Research Applications
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of organic synthesis, where it has been used to create a variety of complex organic molecules.
properties
CAS RN |
161977-65-7 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[(E,2S)-1-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5-6,8,12H,7H2,1-4H3,(H,11,13)/b6-5+/t8-/m0/s1 |
InChI Key |
RLQGUKJOAZJLEF-GJIOHYHPSA-N |
Isomeric SMILES |
C/C=C/[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC(CO)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)



![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
